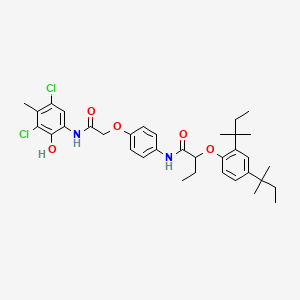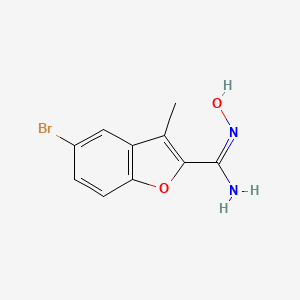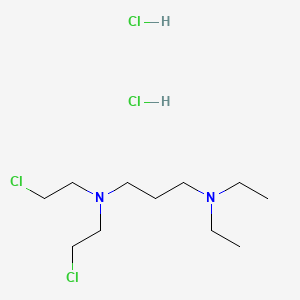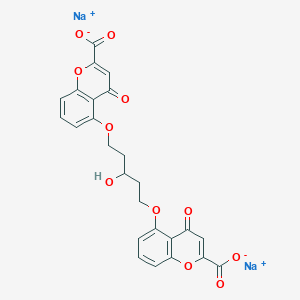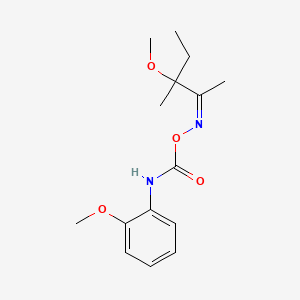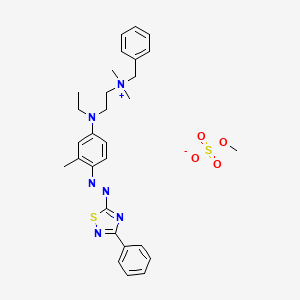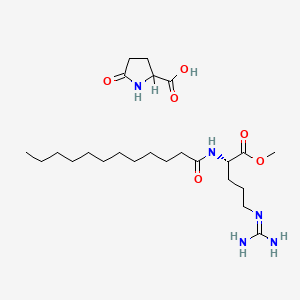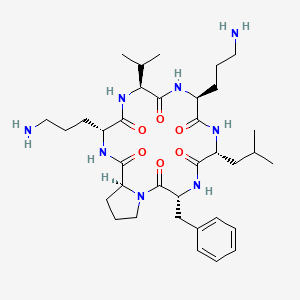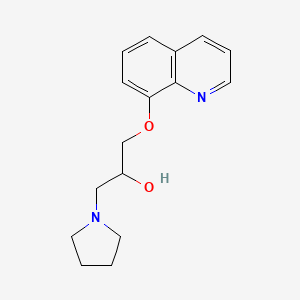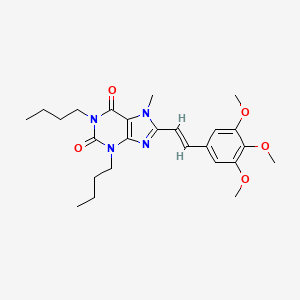
(E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine is a synthetic compound known for its potential applications in various scientific fields. This compound is a derivative of xanthine, a purine base found in most human body tissues and fluids, and certain plants. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of (E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the xanthine core: This involves the reaction of appropriate amines with uric acid or its derivatives under controlled conditions.
Introduction of the butyl groups: The butyl groups are introduced via alkylation reactions using butyl halides in the presence of a base.
Styryl group addition: The styryl group is added through a Heck reaction, which involves the coupling of a halogenated xanthine derivative with a styrene derivative in the presence of a palladium catalyst.
Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
(E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl and methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Aplicaciones Científicas De Investigación
(E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and certain types of cancer.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to changes in cellular activity. This modulation can result in therapeutic effects, such as neuroprotection or anti-cancer activity.
Comparación Con Compuestos Similares
(E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine can be compared with other xanthine derivatives, such as caffeine, theophylline, and theobromine. While these compounds share a common xanthine core, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
142665-38-1 |
|---|---|
Fórmula molecular |
C25H34N4O5 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
1,3-dibutyl-7-methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C25H34N4O5/c1-7-9-13-28-23-21(24(30)29(25(28)31)14-10-8-2)27(3)20(26-23)12-11-17-15-18(32-4)22(34-6)19(16-17)33-5/h11-12,15-16H,7-10,13-14H2,1-6H3/b12-11+ |
Clave InChI |
IESVYUIVHGVRBK-VAWYXSNFSA-N |
SMILES isomérico |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C |
SMILES canónico |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


